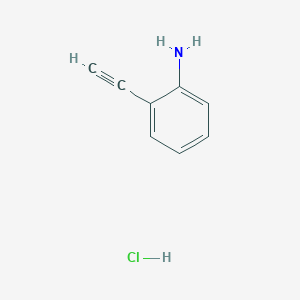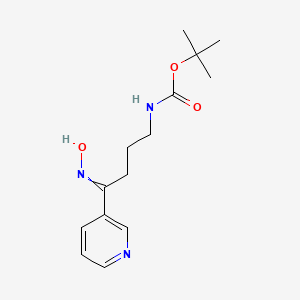![molecular formula C24H21N3O4 B12448827 2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methyl-4-nitrophenol](/img/structure/B12448827.png)
2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methyl-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methyl-4-nitrophenol is a complex organic compound that features a benzoxazole ring, a nitrophenol group, and an imine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methyl-4-nitrophenol typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of an ortho-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Imine Linkage: The imine linkage is formed by the condensation of an aldehyde with an amine. In this case, the aldehyde is derived from the benzoxazole ring, and the amine is a substituted aniline.
Nitration: The nitrophenol group is introduced through nitration of the phenol ring using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and imine groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole and phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary product of nitro group reduction is the corresponding amine.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used in the development of fluorescent probes for biological imaging.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its application. For example, as a fluorescent probe, it may interact with specific biomolecules, altering its fluorescence properties. In catalytic applications, it may coordinate with metal centers, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzoxazole: Shares the benzoxazole ring but lacks the imine and nitrophenol groups.
4-Nitrophenol: Contains the nitrophenol group but lacks the benzoxazole ring and imine linkage.
Benzoxazole Derivatives: Various derivatives with different substituents on the benzoxazole ring.
Uniqueness
2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methyl-4-nitrophenol is unique due to the combination of its structural features, which confer specific chemical and physical properties not found in simpler analogs.
Eigenschaften
Molekularformel |
C24H21N3O4 |
|---|---|
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
2-[[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]iminomethyl]-6-methyl-4-nitrophenol |
InChI |
InChI=1S/C24H21N3O4/c1-13-7-16(4)23-21(8-13)26-24(31-23)17-6-5-14(2)20(11-17)25-12-18-10-19(27(29)30)9-15(3)22(18)28/h5-12,28H,1-4H3 |
InChI-Schlüssel |
FGUICYOINZHLQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-Dichlorophenyl)-3-[2-(3,4-diethoxyphenyl)ethyl]quinazolin-4-one](/img/structure/B12448745.png)
![9-{2-[(4-Chlorophenyl)methoxy]phenyl}-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione](/img/structure/B12448747.png)


![N,N'-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanediamide](/img/structure/B12448769.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbenzamide](/img/structure/B12448775.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-3-(propan-2-yloxy)benzamide](/img/structure/B12448779.png)


![2-[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B12448805.png)
![N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B12448806.png)
![2-benzyl-3-[(2-nitrophenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B12448820.png)
![2-(4-{9-[4-(1,3-Dioxoisoindol-2-YL)phenyl]fluoren-9-YL}phenyl)isoindole-1,3-dione](/img/structure/B12448835.png)
![7-tert-butyl-N'-[(3E)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B12448848.png)
